
N-benzoylphenylalanylvaline
Descripción general
Descripción
N-benzoylphenylalanylvaline (BPV) is a peptide compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPV is a synthetic peptide that is created by combining three amino acids, namely, benzoylphenylalanine, alanine, and valine. This peptide has been extensively studied for its mechanism of action and its physiological effects on the human body.
Mecanismo De Acción
The mechanism of action of N-benzoylphenylalanylvaline involves the inhibition of proteasome activity. The proteasome is a cellular complex that is responsible for the degradation of intracellular proteins. This compound inhibits the proteasome, leading to the accumulation of misfolded and damaged proteins in the cell. This accumulation leads to cellular stress and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the human body. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, reduce inflammation, and reduce oxidative stress. This compound has also been shown to have immunomodulatory effects, enhancing the immune response to cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzoylphenylalanylvaline has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized using SPPS techniques. This compound has a well-defined mechanism of action, which allows for the study of its effects on cellular pathways. However, this compound also has some limitations for use in lab experiments. It is a synthetic compound, which may limit its relevance to natural biological systems. Additionally, the effects of this compound on different cell types may vary, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for the study of N-benzoylphenylalanylvaline. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the study of the effects of this compound on different cell types and in different disease models. Additionally, the use of this compound in combination with other therapeutic agents is an area of active research. Finally, the development of targeted delivery methods for this compound may improve its efficacy and reduce potential side effects.
Conclusion:
In conclusion, this compound (this compound) is a synthetic peptide that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound inhibits the proteasome, leading to the accumulation of misfolded and damaged proteins in the cell. This accumulation leads to cellular stress and ultimately cell death. While this compound has some limitations for use in lab experiments, it remains a promising compound for the development of new therapeutics.
Aplicaciones Científicas De Investigación
N-benzoylphenylalanylvaline has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and cardiovascular disease.
Propiedades
IUPAC Name |
2-[(2-benzamido-3-phenylpropanoyl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14(2)18(21(26)27)23-20(25)17(13-15-9-5-3-6-10-15)22-19(24)16-11-7-4-8-12-16/h3-12,14,17-18H,13H2,1-2H3,(H,22,24)(H,23,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWVKWTWXORXTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



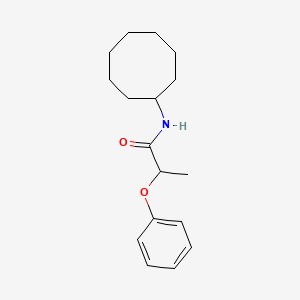

![6-(allyloxy)-3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3930973.png)
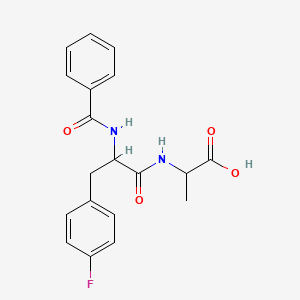

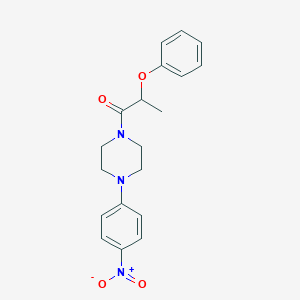
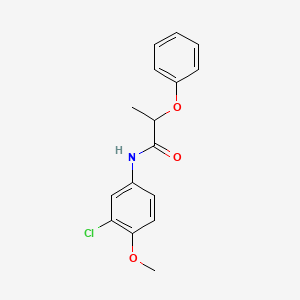
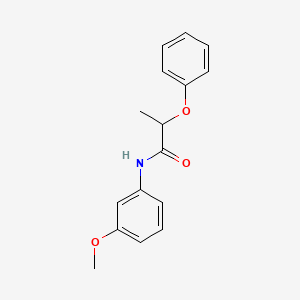

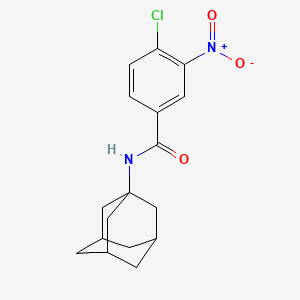

![N-[3-(dimethylamino)-2-methylpropyl]-2-(4-nitrophenyl)acetamide](/img/structure/B3931026.png)
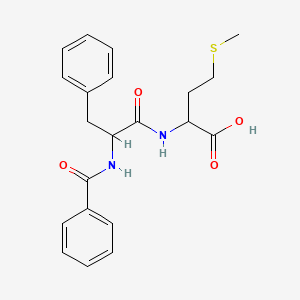
![3-(4-bromophenyl)-6-butoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3931059.png)